

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

physical properties

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Compound of Interest

Compound Name: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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An In-Depth Technical Guide to the Physicochemical Properties of **5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine**

Introduction

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known by its synonym 5-(trifluoromethyl)-7-azaindole, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, bicyclic scaffold, composed of a pyrrole ring fused to a pyridine ring, is a common feature in many biologically active molecules. The incorporation of a trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.

This compound serves as a critical building block in drug discovery, most notably in the development of kinase inhibitors. For instance, the 1H-pyrrolo[2,3-b]pyridine core is known to act as a hinge-binder in Fibroblast Growth Factor Receptor (FGFR) inhibitors, and the 5-trifluoromethyl substituent can form crucial interactions within the ATP-binding site, enhancing potency.^[1]

This technical guide provides a comprehensive analysis of the core physical properties of **5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine**. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior for synthesis, formulation, and biological screening. We will delve into its molecular characteristics, thermal properties, solubility, acidity, and spectroscopic

signature, providing not just data but also the causality behind these properties and the experimental protocols to validate them.

Caption: Chemical structure of **5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine**.

Core Molecular and Physical Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The introduction of the -CF₃ group to the 7-azaindole scaffold is a strategic chemical modification designed to modulate these characteristics. The high electronegativity of fluorine atoms makes the -CF₃ group strongly electron-withdrawing via the inductive effect, which deactivates the aromatic ring system towards electrophilic substitution but alters the acidity and basicity of the heterocyclic nitrogen atoms.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ F ₃ N ₂	[2][3]
Molecular Weight	186.13 g/mol	[2][3]
CAS Number	1036027-54-9	[2][4]
Appearance	Solid	
Calculated LogP	2.5817	[2]

Thermal Properties

Melting Point

The melting point is a critical parameter for assessing purity and understanding the solid-state properties of a compound, which influences dissolution and formulation. While a precise experimental melting point for **5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** is not consistently reported in publicly available literature, we can infer its likely range and describe a robust method for its determination.

For context, the parent compound, 7-azaindole, has a melting point of 103-107 °C.[5][6][7] The addition of a trifluoromethyl group can significantly alter the crystal lattice energy through changes in molecular symmetry, dipole moment, and intermolecular packing, making direct

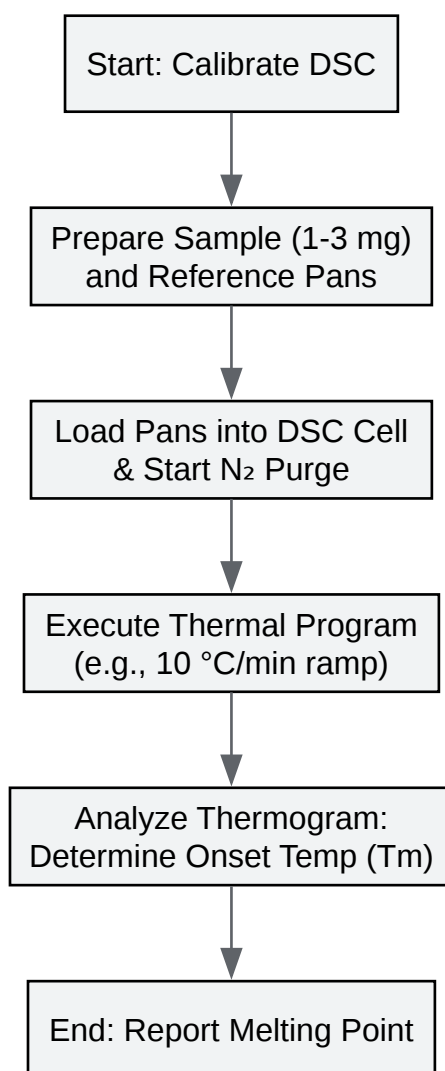
extrapolation unreliable. Another related compound, 5-(trifluoromethyl)indole, melts at 67-70 °C. A derivative, **5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde**, has a much higher melting point of 211-212 °C, illustrating the strong influence of additional functional groups.[8]

Causality: The melting point is determined by the strength of intermolecular forces in the crystal lattice. The -CF₃ group adds a strong dipole and increases the molecular weight and surface area, which would be expected to increase van der Waals forces. However, it can also disrupt favorable π - π stacking or hydrogen bonding networks present in the parent molecule, leading to a complex effect on the melting point that must be determined experimentally.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol provides a definitive method for determining the melting point and assessing the purity of the sample.

- **Calibration:** Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.
- **Sample Preparation:** Accurately weigh 1-3 mg of **5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
- **Thermal Program:**
 - Equilibrate the sample at 25 °C.
 - Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min.
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion. A sharp melting peak is indicative of high purity.



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Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

For a crystalline solid like **5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine**, the boiling point is not a relevant physical property under standard atmospheric conditions, as the compound would likely decompose before boiling. The boiling point of the parent 7-azaindole is reported as 270 °C, but this should not be extrapolated to the title compound.^{[5][6]}

Solubility Profile

Solubility is a cornerstone of drug development, impacting absorption, distribution, and formulation. The lipophilic $-CF_3$ group combined with the polar N-H and pyridine nitrogen atoms gives **5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** a mixed-polarity character.

Qualitative Assessment & Causality:

- **Aqueous Solubility:** Expected to be low. The highly hydrophobic nature of the $-CF_3$ group and the aromatic rings dominate, reducing favorable interactions with water.
- **Organic Solubility:** Expected to be good in polar aprotic solvents (e.g., DMSO, DMF, THF) and chlorinated solvents (e.g., DCM, Chloroform), where both dipole-dipole interactions and van der Waals forces can be accommodated. This is consistent with observations for the related 5-fluoro-1H-pyrrolo[2,3-b]pyridine.^[9]
- **Lipophilicity (LogP):** The calculated octanol-water partition coefficient (LogP) of 2.58 suggests the compound is significantly more soluble in an organic phase (octanol) than in water, indicating moderate lipophilicity.^[2] This property is crucial for cell membrane permeability.

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method (OECD 105)

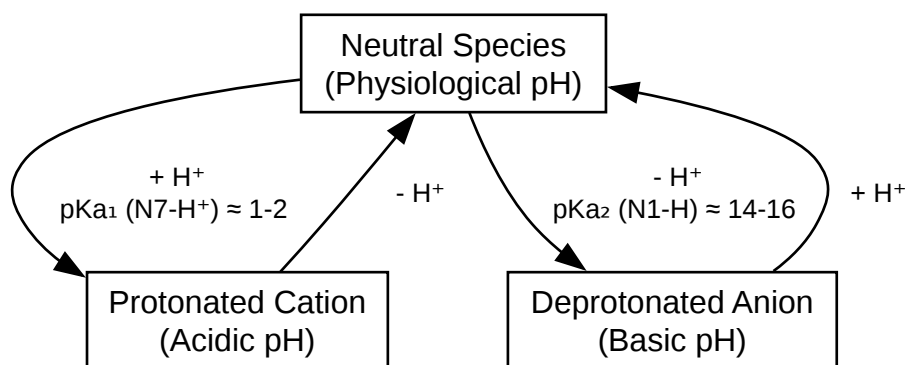
This is the gold-standard method for determining the aqueous solubility of a compound.

- **Preparation:** Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
- **Sample Addition:** Add an excess amount of solid **5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** to a known volume of the PBS buffer in a sealed glass vial. The excess solid ensures that saturation is reached.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
- **Phase Separation:** Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

- Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Acidity and Basicity (pKa)

The pKa values of a molecule are critical as they determine its ionization state at different physiological pH levels, which in turn governs its solubility, permeability, and target binding. **5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** is an amphoteric compound with two primary ionizable sites: the pyridine nitrogen (N7), which is basic, and the pyrrole nitrogen (N1), which is weakly acidic.



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Caption: Ionization equilibria for **5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine**.

Expertise-Based pKa Estimation: Direct experimental pKa data for this compound is not readily available. However, we can make an authoritative estimation based on established chemical principles.

- pK_{a1} (Pyridine Nitrogen Basicity): The conjugate acid of the parent 7-azaindole has a pKa of 4.6. The $-CF_3$ group is a powerful deactivating (electron-withdrawing) group. Its presence at the 5-position significantly reduces the electron density on the pyridine nitrogen (N7), making it a much weaker base. Therefore, the pKa of the conjugate acid is expected to decrease substantially, likely into the 1-2 range.

- **pKa₂ (Pyrrole Nitrogen Acidity):** The N-H of the parent pyrrole is very weakly acidic, with a pKa of ~17. In 7-azaindole, the fused, electron-withdrawing pyridine ring already increases this acidity. The addition of the strongly electron-withdrawing -CF₃ group further stabilizes the resulting pyrrolide anion upon deprotonation. This will increase the acidity of the N-H proton, lowering its pKa value, likely to the 14-16 range.

Protocol 3: pKa Determination by UV-Metric Titration

This method is ideal for compounds with a chromophore whose UV-Vis spectrum changes with ionization state.

- **Instrument Setup:** Use a spectrophotometer equipped with a temperature-controlled cuvette holder and a pH probe.
- **Solution Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Create a series of buffered solutions covering a wide pH range (e.g., pH 1 to 12). Add a small, constant amount of the stock solution to each buffer.
- **Spectral Acquisition:** Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffered solution after temperature equilibration.
- **Data Analysis:** Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH of the solution. The data will form a sigmoidal curve.
- **pKa Calculation:** The pKa is the pH value at the inflection point of this curve. Sophisticated software can be used to fit the data to the Henderson-Hasselbalch equation to obtain a precise pKa value. Repeat the process in a different region of the pH scale to determine the second pKa.

Spectroscopic Properties

Spectroscopic data provides the definitive structural fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. While a published spectrum for this specific compound is not available, the expected chemical

shifts and couplings can be predicted based on established principles and data from related structures.^{[10][11]}

- ^1H NMR:
 - Pyrrole Protons: The N-H proton will appear as a broad singlet far downfield (>11 ppm). The two protons on the pyrrole ring will appear as doublets or multiplets between 6.5 and 8.0 ppm.
 - Pyridine Protons: The two protons on the pyridine ring will be in the aromatic region (8.0-9.0 ppm). The proton ortho to the $-\text{CF}_3$ group will likely show splitting due to long-range H-F coupling.
- ^{13}C NMR:
 - Aromatic carbons will resonate between 100-150 ppm.
 - The carbon atom directly attached to the $-\text{CF}_3$ group will be observed as a characteristic quartet (due to one-bond C-F coupling, ^1JCF) with a chemical shift around 120-130 ppm. The trifluoromethyl carbon itself will also be a quartet.
- ^{19}F NMR:
 - This is the most direct way to observe the trifluoromethyl group. A single, sharp singlet is expected in the range of -60 to -65 ppm (relative to CFCl_3 as an external standard).

Protocol 4: General NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a standard 5 mm NMR tube. DMSO-d_6 is often preferred for its ability to dissolve a wide range of compounds and to clearly resolve N-H protons.
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering 0-14 ppm.

- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (e.g., 1024 or more) and a longer relaxation delay.
- ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and a spectrum can be obtained quickly.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.

- Expected Mass: The monoisotopic mass of C₈H₅F₃N₂ is 186.0432.
- Expected Ionization: Using electrospray ionization in positive mode (ESI+), the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 187.0510. High-resolution mass spectrometry (HRMS) can confirm this value to within 5 ppm, validating the elemental formula.

Conclusion

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a strategically designed building block whose physical properties are dominated by the interplay between the aromatic 7-azaindole core and the powerful electron-withdrawing trifluoromethyl group. Its moderate lipophilicity (LogP ≈ 2.58), low expected aqueous solubility, and distinct acidic/basic centers (pK_{a1} ≈ 1-2, pK_{a2} ≈ 14-16) are direct consequences of its structure. These parameters are not merely academic; they are critical determinants of the molecule's behavior in a drug discovery context, influencing everything from its synthetic handling and purification to its ADME (absorption, distribution, metabolism, and excretion) profile and target engagement. This guide provides the foundational data, expert-driven insights, and robust experimental protocols necessary for scientists to effectively utilize this valuable chemical entity in their research and development endeavors.

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